3-Methylbutan-1-amine hemisulfate
Description
Contextualization of Alkylamine Hemisulfates in Chemical Synthesis and Research
Alkylamine hemisulfates are a class of organic salts formed by the reaction of an alkylamine with one equivalent of sulfuric acid. These salts often exhibit different physical and chemical properties compared to their free amine counterparts. For instance, the formation of a salt can increase the stability, modify the solubility, and alter the crystalline structure of the compound. In pharmaceutical development, salt formation is a common strategy to improve the physicochemical properties of a drug substance hmdb.canih.gov. The sulfate (B86663) and other sulfonate salts are often explored for their ability to form stable, crystalline solids nih.gov.
The general properties of alkylamines, which are derivatives of ammonia (B1221849) with one or more alkyl groups, are foundational to understanding their salts. Lower alkylamines are typically gases or liquids at room temperature, while those with longer carbon chains are solids google.com. They are key components in the production of agrochemicals, dyes, surfactants, and pharmaceuticals google.com. The formation of their hemisulfate salts can be a method to handle these often volatile and corrosive amines more effectively in a laboratory or industrial setting.
Significance of 3-Methylbutan-1-amine Hemisulfate as a Precursor and Reagent in Advanced Chemistry
3-Methylbutan-1-amine, also known as isoamylamine (B31083), is a versatile precursor in the synthesis of a wide range of organic compounds solubilityofthings.com. It participates in reactions such as alkylation, acylation, and reductive amination solubilityofthings.com. The amine itself is a key intermediate in the production of pharmaceuticals and agrochemicals solubilityofthings.comnih.gov.
While specific research detailing the use of this compound as a direct precursor is limited, the utility of amine salts in synthesis is well-established. Amine salts can be used to control the reactivity of the amine or to introduce it into a reaction mixture in a more stable form. For instance, in reactions where the free amine might be too reactive or cause unwanted side reactions, its salt form can offer a more controlled release of the amine under specific conditions. The formation of the hemisulfate salt could also be a method for the purification of the amine.
Research Trajectories and Objectives in the Study of this compound
Current research on alkylamines and their salts is multifaceted. One major trajectory is the development of more efficient and sustainable synthesis methods. This includes the use of catalysis to improve yields and reduce environmental impact solubilityofthings.com. For 3-methylbutylamine, processes have been developed for its manufacture from 2-methylbuten-1-ol-4 with hydrogen and ammonia over a hydrogenation catalyst nih.gov.
Another area of research focuses on the physicochemical properties of alkylamine salts, particularly in the context of their applications. For example, studies on alkylaminium sulfates have investigated their hygroscopicity, thermostability, and density, which are important properties for atmospheric aerosols and potentially for material science applications. These studies have shown that alkylaminium sulfates can have comparable or higher thermostability than ammonium (B1175870) sulfate.
Future research on this compound would likely focus on several key areas:
Detailed Characterization: Comprehensive spectroscopic and crystallographic studies to fully elucidate its structure and properties.
Synthetic Applications: Exploration of its use as a reagent or precursor in novel organic transformations, potentially leveraging its specific solubility and reactivity profiles.
Material Science: Investigation of its potential use in the formation of new materials, drawing on the properties of other alkylamine salts.
Below is a data table summarizing the known properties of the parent amine, 3-Methylbutan-1-amine.
| Property | Value | Reference |
| Chemical Formula | C5H13N | nih.gov |
| Molecular Weight | 87.16 g/mol | google.com |
| Boiling Point | 95-97 °C | molport.com |
| Melting Point | -60 °C | molport.com |
| Density | 0.751 g/mL at 25 °C | molport.com |
| Refractive Index | 1.408 (at 20 °C) | molport.com |
| Water Solubility | Completely miscible | molport.com |
| CAS Number | 107-85-7 | nih.gov |
A second table provides general information on alkylamine salts.
| Property | General Observation | Reference |
| Formation | Reaction of an alkylamine with an acid (e.g., sulfuric acid). | hmdb.ca |
| Physical State | Often crystalline solids, which can be less volatile than the free amine. | nih.gov |
| Solubility | Can be modified to be more or less soluble in various solvents compared to the free amine. | hmdb.ca |
| Stability | Generally more stable and easier to handle than the corresponding free amines. | nih.gov |
| Applications | Used in pharmaceuticals, agrochemicals, and as viscosity regulators. | hmdb.canih.gov |
Properties
Molecular Formula |
C10H28N2O4S |
|---|---|
Molecular Weight |
272.41 g/mol |
IUPAC Name |
3-methylbutan-1-amine;sulfuric acid |
InChI |
InChI=1S/2C5H13N.H2O4S/c2*1-5(2)3-4-6;1-5(2,3)4/h2*5H,3-4,6H2,1-2H3;(H2,1,2,3,4) |
InChI Key |
BHIHPZFEQAQAFU-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CCN.CC(C)CCN.OS(=O)(=O)O |
Origin of Product |
United States |
Synthetic Methodologies and Process Development for 3 Methylbutan 1 Amine Hemisulfate
Historical and Contemporary Synthetic Routes to 3-Methylbutan-1-amine Precursors
The preparation of 3-methylbutan-1-amine relies on the synthesis of its direct precursors, primarily through methods that form primary amines. Historically, several named reactions have been employed, though some have limitations in terms of yield and reaction conditions.
Historical Routes:
Hofmann Rearrangement: This method converts amides into primary amines with one less carbon atom. quimicaorganica.orgtcichemicals.com The reaction proceeds by treating a primary amide with bromine and a strong base, which leads to an isocyanate intermediate. quimicaorganica.orgwikipedia.org This intermediate is then hydrolyzed to the primary amine. wikipedia.org The process involves the formation of an N-bromoamide, which rearranges to the isocyanate. quimicaorganica.org
Gabriel Synthesis: A well-established method for forming primary amines from primary alkyl halides. wikipedia.orgorgoreview.com It utilizes potassium phthalimide (B116566) to avoid the over-alkylation that can occur with ammonia (B1221849). orgoreview.comlibretexts.orgjove.com The N-alkylphthalimide intermediate is cleaved, often using hydrazine (B178648) (Ing-Manske procedure) or through acidic or basic hydrolysis, to release the primary amine. wikipedia.orgjove.com However, the Gabriel synthesis can be limited by harsh reaction conditions and challenges in product separation. wikipedia.orgorganicchemistrytutor.com
Leuckart Reaction: This reaction produces amines from aldehydes or ketones through reductive amination. wikipedia.orgsciencemadness.org It traditionally uses ammonium (B1175870) formate (B1220265) or formamide (B127407) as both the nitrogen source and the reducing agent at high temperatures. wikipedia.orgsciencemadness.org The mechanism involves the formation of an N-formyl derivative or an iminium ion, which is subsequently reduced. wikipedia.org
Contemporary Routes:
Modern synthetic approaches often focus on improving efficiency, selectivity, and environmental friendliness. Reductive amination of carbonyl compounds and direct amination of alcohols are prominent methods.
Reductive Amination of Isovaleraldehyde (B47997): This is a highly effective contemporary method. It involves the reaction of isovaleraldehyde (3-methylbutanal) with ammonia in the presence of a reducing agent. rsc.orgacs.orgnih.gov Molecular hydrogen is a preferred reducing agent due to its low cost and the formation of water as the only byproduct. acs.orgnih.gov This approach is considered one of the most environmentally friendly methods for synthesizing primary amines. acs.org The reaction proceeds through an imine intermediate which is then hydrogenated. mdma.ch
Direct Amination of Isoamyl Alcohol: This method involves the direct reaction of isoamyl alcohol (3-methylbutan-1-ol) with ammonia. ontosight.aigoogle.com This "hydrogen-borrowing" or "hydrogen autotransfer" process involves the catalyst first dehydrogenating the alcohol to an aldehyde, which then reacts with ammonia to form an imine. acs.orgmdpi.com The imine is subsequently reduced by the hydrogen that was "borrowed" by the catalyst. acs.orgmdpi.com This one-stage process is economically and environmentally desirable as it starts from a readily available alcohol and produces water as the main byproduct. google.comgoogle.com
A comparison of these synthetic routes is presented below:
| Synthetic Route | Precursor(s) | Key Reagents/Conditions | Advantages | Disadvantages |
| Hofmann Rearrangement | Isovaleramide | Bromine, Strong Base | Good for creating amines with one less carbon | Use of stoichiometric and hazardous reagents |
| Gabriel Synthesis | Isoamyl halide | Potassium phthalimide, Hydrazine/Acid/Base | Avoids over-alkylation, good for primary amines orgoreview.comjove.com | Harsh conditions, potential for low yields wikipedia.orgorganicchemistrytutor.com |
| Leuckart Reaction | Isovaleraldehyde | Ammonium formate or formamide, High temperature | One-pot reaction | High temperatures required, potential for side products |
| Reductive Amination | Isovaleraldehyde | Ammonia, H₂, Catalyst (e.g., Ni, Co) | High atom economy, environmentally friendly acs.org | Requires control to prevent over-alkylation rsc.org |
| Direct Amination of Alcohol | Isoamyl alcohol | Ammonia, Catalyst (e.g., Ru, Ni) | Starts from readily available alcohols, high atom economy mdpi.com | Can require high temperatures and pressures google.com |
Optimized Salt Formation Strategies for 3-Methylbutan-1-amine Hemisulfate
The formation of the hemisulfate salt of 3-methylbutan-1-amine is a critical step for its purification and stabilization. The process involves the reaction of the free amine with sulfuric acid.
The general reaction is: 2 RNH₂ + H₂SO₄ → (RNH₃)₂SO₄
Optimizing this process involves careful control of stoichiometry, solvent selection, temperature, and crystallization conditions to obtain a pure, crystalline product and avoid the formation of oils or amorphous solids. sciencemadness.orgsciencemadness.org
Key Optimization Parameters:
Stoichiometry: Precise control of the 2:1 molar ratio of amine to sulfuric acid is crucial. An excess of sulfuric acid can lead to the formation of the full sulfate (B86663) salt or other impurities.
Solvent Selection: The choice of solvent is critical for controlling solubility and promoting crystallization. Solvents like isopropanol, ethanol, or toluene (B28343) are often used. sciencemadness.orgsciencemadness.org The amine is typically dissolved in a suitable solvent, and the sulfuric acid is added, often diluted in the same solvent, to control the reaction rate and heat generation.
Temperature Control: The reaction is exothermic, so cooling may be necessary during the addition of sulfuric acid to prevent side reactions and control the crystallization process.
Crystallization: After salt formation, the solution is often cooled to induce crystallization. The rate of cooling can affect crystal size and purity. Sometimes, an anti-solvent (a solvent in which the salt is insoluble) is added to promote precipitation. sciencemadness.org The resulting crystalline solid is then isolated by filtration, washed with a cold solvent to remove residual impurities, and dried. sciencemadness.org
Challenges in the crystallization of amine salts, such as the formation of gummy products, can sometimes be overcome by using different solvent systems or by carefully controlling the rate of addition and temperature. sciencemadness.org
Catalytic Systems and Mechanistic Investigations in the Amination Process
Catalysis is central to modern, efficient syntheses of 3-methylbutan-1-amine, particularly in reductive amination and direct alcohol amination.
Catalytic Systems:
Nickel-based Catalysts: Raney nickel is a widely used and effective catalyst for hydrogenation reactions, including the reduction of nitriles and the reductive amination of carbonyls. wikipedia.org Its high surface area and absorbed hydrogen make it highly active. wikipedia.org Nickel catalysts supported on materials like alumina (B75360) or silica (B1680970) are also used for the direct amination of alcohols. acs.orgmdpi.com
Cobalt-based Catalysts: Cobalt catalysts, often generated in situ from precursors like cobalt(II) chloride, have shown high efficiency and selectivity for the reductive amination of aldehydes and ketones under mild conditions. acs.org
Ruthenium-based Catalysts: Ruthenium complexes, particularly those with pincer-type ligands, are effective for the direct amination of alcohols with ammonia. google.comrsc.org These catalysts can operate under relatively mild conditions and show high yields. google.com Heterogeneous ruthenium catalysts, such as Ru supported on MgO/TiO₂, have also been developed for this purpose. rsc.org
Iridium-based Catalysts: Iridium complexes have been utilized in the hydrogen-transfer amination of alcohols. mdpi.com
Rhodium-based Catalysts: Rhodium complexes have been shown to catalyze Leuckart-Wallach type reductive aminations at lower temperatures than the traditional uncatalyzed reaction. nih.gov
Mechanistic Investigations:
The mechanisms of these catalytic reactions have been the subject of extensive study.
Reductive Amination Mechanism: This process generally involves two key steps:
Condensation of the carbonyl compound (isovaleraldehyde) with ammonia to form a carbinolamine, which then dehydrates to an imine intermediate. mdma.ch
Hydrogenation of the imine on the catalyst surface to yield the primary amine. mdma.ch A key challenge is preventing the newly formed primary amine from reacting further with the aldehyde to form secondary and tertiary amines. rsc.org Catalyst design and reaction conditions are optimized to favor the formation of the primary amine.
Direct Amination of Alcohols (Hydrogen-Borrowing Mechanism): This mechanism consists of three main steps: acs.orgmdpi.com
Dehydrogenation: The alcohol is dehydrogenated on the metal catalyst surface to form the corresponding aldehyde (isovaleraldehyde).
Condensation/Imination: The aldehyde reacts with ammonia to form an imine.
Hydrogenation: The imine is hydrogenated by the hydrogen atoms that were "borrowed" by the catalyst in the first step. The efficiency of this process can be limited by the competitive adsorption of ammonia on the catalyst surface, which can inhibit the initial dehydrogenation step. mdpi.com
Green Chemistry Principles Applied to the Synthesis of this compound
The principles of green chemistry aim to design chemical processes that are more environmentally benign. nih.govmun.ca Several of these principles are highly relevant to the synthesis of this compound.
| Green Chemistry Principle | Application in Synthesis of this compound |
| Prevention | Modern catalytic methods like reductive amination and direct alcohol amination are designed to minimize waste by having high atom economy. acs.orgnih.gov |
| Atom Economy | Catalytic reductive amination of isovaleraldehyde with H₂ and direct amination of isoamyl alcohol are highly atom-economical, producing water as the primary byproduct. acs.orgmdpi.comnih.gov |
| Less Hazardous Chemical Syntheses | Moving away from stoichiometric reagents like those used in the Hofmann rearrangement towards catalytic processes reduces the use of hazardous materials. acs.orgnih.govwordpress.com Using molecular hydrogen as a reductant is cleaner than using metal hydrides. acs.org |
| Safer Solvents and Auxiliaries | Research focuses on using greener solvents or even solvent-free conditions. The use of water as a solvent or byproduct is a key feature of greener processes. nih.gov |
| Design for Energy Efficiency | Developing catalysts that operate under milder temperatures and pressures reduces the energy requirements of the process. acs.orgrsc.orgnih.gov |
| Catalysis | The use of selective catalytic reagents is superior to stoichiometric ones. nih.gov Catalysts like Raney nickel, and complexes of cobalt, ruthenium, and rhodium enable more efficient and selective reactions. acs.orgwikipedia.orgrsc.orgnih.gov |
| Use of Renewable Feedstocks | If isoamyl alcohol can be sourced from fusel oil, a byproduct of fermentation, it represents the use of a renewable feedstock. nih.gov |
Process Intensification and Scale-Up Considerations for Industrial and Academic Applications
Scaling up the synthesis of this compound from the laboratory to an industrial scale introduces several challenges and requires process intensification strategies.
Process Intensification:
Continuous Flow Reactors: For catalytic reactions like the direct amination of alcohols, continuous flow systems offer significant advantages over batch reactors. acs.org They allow for better control of reaction parameters (temperature, pressure), improved safety, and can handle the removal of byproducts like water more effectively, which can otherwise inhibit the catalyst. acs.org
Microwave-Assisted Synthesis: In some cases, microwave irradiation can be used to accelerate reaction rates and improve yields, as seen in some Leuckart reactions and other organic syntheses. mun.cantnu.no
Scale-Up Considerations:
Catalyst Selection and Management: For industrial applications, the choice of catalyst is critical. Heterogeneous catalysts are generally preferred over homogeneous ones because they are easier to separate from the reaction mixture and can be recycled, reducing costs and waste. mdpi.com Catalyst deactivation and regeneration are also important economic factors. mdpi.com
Reaction Conditions: The optimal conditions found in the lab may need to be adjusted for large-scale production. For example, in the direct amination of isoamyl alcohol, parameters like reaction temperature, pressure, liquid hourly space velocity, and the molar ratio of reactants (ammonia, alcohol, hydrogen) are carefully optimized to maximize yield and selectivity. google.com
Heat Management: The exothermic nature of both the amination and the salt formation steps requires efficient heat exchange systems in large reactors to maintain optimal temperatures and prevent runaway reactions.
Product Separation and Purification: On an industrial scale, the separation of the desired amine from unreacted starting materials, byproducts (like di- and tri-isoamylamine), and the catalyst is a major consideration. google.com This is typically achieved through distillation. The subsequent salt formation and crystallization must also be designed for large-scale handling of solids, including filtration, washing, and drying equipment.
Chemical Reactivity and Mechanistic Studies of 3 Methylbutan 1 Amine Hemisulfate
Nucleophilic Reactivity of 3-Methylbutan-1-amine Hemisulfate in Organic Transformations
The core reactivity of this compound stems from the lone pair of electrons on the nitrogen atom of the 3-methylbutan-1-amine moiety, which allows it to act as a nucleophile. rsc.orgncert.nic.in In the hemisulfate salt, the amine is protonated to form the 3-methylbutylammonium ion. For the amine to exhibit its nucleophilic character, it must be deprotonated, typically by a base present in the reaction mixture, to regenerate the free amine. The extent of this deprotonation and the subsequent nucleophilic reactivity depend on the reaction conditions, particularly the pH and the presence of other bases. dergipark.org.tr
Once liberated, 3-methylbutan-1-amine can participate in a variety of nucleophilic substitution and addition reactions. Common transformations include:
Alkylation: The amine can react with alkyl halides in SN2 reactions to form secondary, tertiary, and eventually quaternary ammonium (B1175870) salts. However, these reactions often lead to a mixture of products due to the increasing nucleophilicity of the newly formed secondary and tertiary amines, a phenomenon known as polyalkylation. ncert.nic.inechemi.com
Acylation: Reaction with acid chlorides, anhydrides, or esters yields N-acyl derivatives (amides). ncert.nic.in This reaction is generally efficient and less prone to over-acylation compared to alkylation because the resulting amide is significantly less nucleophilic than the starting amine. ontosight.ai
Schiff Base Formation: With aldehydes and ketones, 3-methylbutan-1-amine undergoes nucleophilic addition to the carbonyl group, followed by dehydration to form an imine, also known as a Schiff base. researchgate.net This reaction is reversible and often acid-catalyzed. nih.gov
Michael Addition: As a nucleophile, 3-methylbutan-1-amine can participate in Michael additions to α,β-unsaturated carbonyl compounds.
Mannich Reaction: It can be employed in Mannich reactions, reacting with formaldehyde (B43269) and a compound containing an active hydrogen to form a Mannich base. molport.com
Kinetics and Thermodynamics of Derivatization Reactions Involving the Amine Moiety
The rates and equilibrium positions of derivatization reactions involving 3-methylbutan-1-amine are influenced by several factors, including the structure of the reactants, the solvent, and the temperature.
Kinetics: The rate of reaction is largely dependent on the nucleophilicity of the amine and the electrophilicity of the reaction partner. For instance, in acylation reactions, the rate is generally high. ncert.nic.in Studies on the kinetic resolution of amines via acylation have shown that the reaction orders and rate constants are sensitive to the solvent, with different kinetic schemes observed in protic versus aprotic solvents. researchgate.net While specific kinetic data for 3-methylbutan-1-amine is not extensively documented in readily available literature, general principles of amine reactivity apply. For example, the rate of Schiff base formation is known to be pH-dependent, with the maximum rate typically observed around a pH of 5. nih.gov At lower pH, the amine is fully protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the dehydration step. nih.gov
Thermodynamics: The thermodynamics of these reactions are governed by the relative stability of the reactants and products. The formation of amides from amines and acid chlorides is a thermodynamically favorable process, often driven by the formation of a stable amide bond and the removal of HCl by a base. ncert.nic.in Schiff base formation is a reversible equilibrium process. researchgate.neteijppr.com The position of the equilibrium can be influenced by factors such as the removal of water to drive the reaction towards the imine product. Thermodynamic studies on Schiff base formation with other amines have shown that the enthalpy and entropy changes are influenced by factors like the solvent and the substituents on the reactants. rsc.orgdergipark.org.trnih.gov For example, in non-aqueous solvents, the stability of Schiff base complexes can be significantly affected by the solvent's polarity and coordinating ability. dergipark.org.tr
Table 1: General Kinetic and Thermodynamic Considerations for Reactions of 3-Methylbutan-1-amine
| Reaction Type | General Kinetic Factors | General Thermodynamic Factors |
| Alkylation | SN2 mechanism; rate depends on alkyl halide structure (1° > 2° > 3°) and amine nucleophilicity. ncert.nic.in | Generally favorable but can be complicated by the formation of multiple products. echemi.com |
| Acylation | Rapid reaction, often complete at room temperature. ontosight.ai | Highly favorable, driven by the formation of a stable amide bond. ncert.nic.in |
| Schiff Base Formation | Reversible; rate is pH-dependent, typically maximal around pH 5. nih.gov | Equilibrium process; can be driven to completion by removal of water. researchgate.neteijppr.com |
Stereochemical Implications in Reactions Utilizing this compound
As an achiral molecule, 3-methylbutan-1-amine itself does not induce chirality. However, its reactions with chiral molecules or its use in the presence of chiral catalysts can have significant stereochemical outcomes.
When 3-methylbutan-1-amine reacts with a chiral electrophile containing a stereocenter, a pair of diastereomers can be formed. The ratio of these diastereomers will depend on the degree of stereochemical communication between the amine and the chiral center in the transition state. Steric hindrance and electronic interactions will dictate the preferred face of attack on the electrophile.
Conversely, derivatives of 3-methylbutan-1-amine can be used as chiral auxiliaries or ligands in asymmetric synthesis. For example, a chiral derivative of 3-methylbutan-1-amine could be used to synthesize chiral imines, which then undergo diastereoselective reactions. chemrxiv.org The bulky isobutyl group of the original amine can play a role in influencing the facial selectivity of subsequent reactions. In the field of organocatalysis, chiral amines are fundamental, and while 3-methylbutan-1-amine is not chiral, it serves as a structural backbone for the design of chiral catalysts that can induce high levels of enantioselectivity in various transformations. nih.gov For instance, the kinetic resolution of primary amines has been achieved with high enantioselectivity using chiral Brønsted acid catalysts in condensation reactions. acs.org
Role of the Hemisulfate Counterion in Reaction Pathways and Selectivity
The hemisulfate (HSO₄⁻) and sulfate (B86663) (SO₄²⁻) ions present in equilibrium can play a multifaceted role in the reactions of 3-methylbutan-1-amine.
Firstly, the hemisulfate acts as the conjugate acid, keeping the amine in its protonated, less reactive ammonium form. The reactivity of the amine is thus controlled by the equilibrium between the protonated and free amine, which is influenced by the pH of the medium. dergipark.org.tr
Secondly, the sulfate and bisulfate anions themselves can act as nucleophiles, although they are generally considered weak. Studies comparing the nucleophilicity of sulfate and bisulfate towards epoxides have shown that sulfate is a significantly stronger nucleophile, by about a factor of 100. acs.org This suggests that in reactions where epoxides or similar electrophiles are present, the formation of organosulfate byproducts could be a possibility, although likely a minor pathway in the presence of the much more nucleophilic free amine. The different nucleophilic strengths of sulfate and bisulfate also imply different reaction mechanisms, with bisulfate attack being more sterically hindered. acs.org
The counterion can also influence reaction selectivity through ion pairing effects. The association of the ammonium cation with the hemisulfate or sulfate anion can affect the steric environment around the amine, potentially influencing diastereoselectivity in reactions with chiral substrates. Furthermore, the acidic nature of the hemisulfate anion can provide localized Brønsted acid catalysis for certain reactions, such as the dehydration step in imine formation. nih.gov
Advanced Analytical and Spectroscopic Research Methodologies for 3 Methylbutan 1 Amine Hemisulfate Systems
Chromatographic Techniques for Reaction Monitoring and Product Purity Assessment
Chromatographic methods are indispensable for the separation and quantification of 3-Methylbutan-1-amine hemisulfate from reaction mixtures and for assessing its purity.
Gas Chromatography (GC): Due to the volatile nature of the free amine, GC is a suitable technique for its analysis. However, the analysis of amines by GC can be challenging due to their polarity, which can lead to peak tailing and poor resolution. chromatographyonline.comnih.gov To circumvent this, specialized columns, such as the Agilent CP-Volamine, are often employed. nih.gov These columns have stationary phases designed to minimize interactions with the amine functional group, resulting in improved peak shape and reproducibility. nih.gov For the analysis of 3-Methylbutan-1-amine, a temperature program can be optimized to ensure good separation from starting materials and byproducts. Flame Ionization Detection (FID) is a common detection method for this type of analysis, offering high sensitivity. nih.gov
High-Performance Liquid Chromatography (HPLC): HPLC is a versatile technique for the analysis of non-volatile or thermally labile compounds, making it suitable for the direct analysis of the hemisulfate salt. Reversed-phase HPLC is a common mode, where a nonpolar stationary phase is used with a polar mobile phase. sielc.com A typical mobile phase for the analysis of this compound might consist of a mixture of acetonitrile (B52724) and water with an acidic modifier, such as phosphoric acid or formic acid, to ensure good peak shape and retention. sielc.com UV detection is often possible if the amine has been derivatized with a UV-absorbing tag, or if the analysis is performed at a low wavelength where the amine itself may have some absorbance.
A typical set of GC parameters for the analysis of volatile amines is presented in the table below.
| Parameter | Value |
| Column | Agilent CP-Volamine |
| Injector Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) |
| Carrier Gas | Helium |
| Temperature Program | Initial 50°C, ramp to 250°C |
High-Resolution Mass Spectrometry for Elucidating Reaction Intermediates and Fragmentation Pathways
High-Resolution Mass Spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of complex chemical structures.
When coupled with a chromatographic separation technique such as GC or LC, HRMS becomes a powerful tool for identifying reaction intermediates and characterizing the fragmentation patterns of this compound. The fragmentation of aliphatic amines in mass spectrometry often involves alpha-cleavage, where the bond adjacent to the nitrogen atom is broken. youtube.com This results in the formation of a stable immonium ion, which is often the base peak in the mass spectrum. youtube.com The accurate mass measurement of this and other fragment ions can confirm the structure of the parent molecule. In the context of reaction monitoring, HRMS can be used to identify transient intermediates that may not be observable by other techniques, providing valuable insights into the reaction mechanism. researchgate.net
The table below illustrates a hypothetical fragmentation pattern for 3-Methylbutan-1-amine.
| Fragment Ion | Proposed Structure | Exact Mass (Da) |
| [M]+• | [C5H13N]+• | 87.1048 |
| [M-CH3]+ | [C4H10N]+ | 72.0813 |
| [M-C3H7]+ | [C2H6N]+ | 44.0497 |
Nuclear Magnetic Resonance Spectroscopy for Probing Molecular Dynamics and Intermolecular Interactions
Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for probing the structure, dynamics, and interactions of molecules in solution.
Vibrational Spectroscopy (Infrared and Raman) for Conformational Analysis and Hydrogen Bonding Studies
Vibrational spectroscopy, including Infrared (IR) and Raman spectroscopy, provides information about the vibrational modes of a molecule, which are sensitive to its conformation and intermolecular interactions, particularly hydrogen bonding. nasa.govresearchgate.net
In the case of this compound, the N-H stretching vibrations of the ammonium (B1175870) group are of particular interest. The frequency of these vibrations is highly sensitive to the strength of the hydrogen bonds formed with the hemisulfate anion. cdnsciencepub.com A shift to lower frequencies (red shift) is typically observed upon the formation of stronger hydrogen bonds. nasa.gov Both IR and Raman spectroscopy can be used to study these vibrations, and the two techniques often provide complementary information. nih.gov For instance, IR spectroscopy is particularly sensitive to polar bonds, while Raman spectroscopy is more sensitive to non-polar bonds. nih.gov By analyzing the vibrational spectra, it is possible to gain a detailed understanding of the hydrogen bonding network in both the solid state and in solution. researchgate.net
The table below shows characteristic IR absorption bands for amine and sulfate (B86663) groups.
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| N-H (Ammonium) | Stretching | 3300-3000 |
| C-H | Stretching | 2960-2850 |
| N-H (Ammonium) | Bending | 1600-1500 |
| S=O (Sulfate) | Stretching | 1200-1100 |
| S-O (Sulfate) | Stretching | 1100-1000 |
X-ray Diffraction Studies of Crystalline Forms and Supramolecular Assemblies
X-ray diffraction (XRD) is the definitive technique for determining the three-dimensional structure of crystalline materials.
Hyphenated Techniques for Complex Mixture Analysis and Process Control in Research Settings
Hyphenated techniques, which combine a separation technique with a spectroscopic detection method, are powerful tools for the analysis of complex mixtures and for real-time process monitoring. chemijournal.comnih.gov
LC-MS (Liquid Chromatography-Mass Spectrometry): The combination of HPLC with mass spectrometry provides both separation of components in a mixture and their identification based on their mass-to-charge ratio. nih.gov This is particularly useful for monitoring the progress of a reaction, allowing for the identification of starting materials, products, and any intermediates or byproducts that may be present. nih.gov
GC-MS (Gas Chromatography-Mass Spectrometry): GC-MS is a widely used hyphenated technique for the analysis of volatile and semi-volatile compounds. It is highly effective for the purity assessment of the free amine, providing both retention time and mass spectral data for confident identification. chromatographyonline.com
Process Analytical Technology (PAT): In a research and development setting, PAT tools, which often involve hyphenated techniques, can be used for real-time monitoring and control of chemical processes. mt.comthermofisher.comresearchgate.net For example, an in-situ IR or Raman probe could be used to monitor the concentration of reactants and products in a reaction vessel in real-time. acs.org This allows for a deeper understanding of the reaction kinetics and can facilitate the optimization of reaction conditions. mt.com The goal of PAT is to build quality into the process by design, leading to more robust and reproducible manufacturing processes. nih.gov
Theoretical and Computational Chemistry Studies on 3 Methylbutan 1 Amine Hemisulfate
Quantum Chemical Calculations of Electronic Structure, Reactivity, and Acidity
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. For 3-Methylbutan-1-amine hemisulfate, these calculations reveal the distribution of electrons and the nature of the chemical bonding, which in turn dictate its reactivity and acidity.
The formation of the hemisulfate salt involves the transfer of a proton from sulfuric acid to the lone pair of electrons on the nitrogen atom of 3-methylbutan-1-amine. pressbooks.pubmnstate.edu This creates the 3-methylbutylammonium cation and the bisulfate (hemisulfate) anion. The primary interaction between the two ions is electrostatic.
Electronic Structure and Reactivity: The electronic structure of the 3-methylbutylammonium cation is characterized by the localization of the positive charge primarily on the ammonium (B1175870) group (-NH3+). Mulliken population analysis, a method for estimating partial atomic charges, would be expected to show a significant positive charge on the nitrogen atom and the attached hydrogen atoms. wikipedia.orgopenmx-square.org This positive charge distribution influences the molecule's interaction with its environment.
The reactivity of the 3-methylbutylammonium cation and the hemisulfate anion can be understood by examining their frontier molecular orbitals, the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). For the cation, the LUMO would likely be centered on the ammonium group, indicating its susceptibility to nucleophilic attack, although this is generally unfavorable. For the hemisulfate anion, the HOMO would be associated with the oxygen atoms, highlighting its potential as a nucleophile or a base. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap suggests higher reactivity.
Acidity: The acidity of the 3-methylbutylammonium cation is a key parameter. The pKa of the parent amine, isoamylamine (B31083), is approximately 10.6, indicating its basic nature. ebi.ac.uk Upon protonation, the resulting 3-methylbutylammonium ion becomes acidic, with a pKa that can be estimated using computational methods. The acidity is influenced by the electron-donating effect of the isobutyl group, which slightly destabilizes the positive charge on the ammonium group compared to a simple ammonium ion.
Table 1: Predicted Electronic Properties of 3-Methylbutylammonium Cation
| Property | Predicted Value/Description | Method of Determination |
| Mulliken Atomic Charges | Positive charge localized on the -NH3+ group. | DFT Calculations |
| HOMO Energy | Associated with C-C and C-H sigma bonds. | DFT Calculations |
| LUMO Energy | Localized on the -NH3+ group. | DFT Calculations |
| HOMO-LUMO Gap | Large, indicative of a stable cation. | DFT Calculations |
| Acidity (pKa) | Lower than that of the parent amine's conjugate acid. | Computational pKa Prediction |
Conformational Analysis and Potential Energy Surface Mapping
The 3-methylbutyl group of the cation possesses significant conformational flexibility due to rotation around its single bonds. Conformational analysis and potential energy surface (PES) mapping are computational techniques used to identify the stable conformations (energy minima) and the energy barriers for interconversion between them.
The rotation around the C-C bonds of the isobutyl chain leads to various staggered and eclipsed conformations. The most stable conformers will be those that minimize steric hindrance. For instance, the anti-conformation, where the bulky groups are furthest apart, is generally more stable than the gauche conformations. The energy barriers for these rotations are typically in the range of a few kcal/mol. researchgate.netfau.denih.gov
The potential energy surface for the 3-methylbutylammonium cation would be complex, with multiple local minima corresponding to different rotational isomers. Mapping this surface helps in understanding the dynamic behavior of the cation in different environments. The presence of the ammonium head group and its interaction with the hemisulfate anion can also influence the conformational preferences of the alkyl chain.
Table 2: Estimated Rotational Barriers in the 3-Methylbutyl Group
| Rotational Bond | Estimated Barrier (kcal/mol) | Consequence |
| C1-C2 | ~3-5 | Influences the orientation of the isobutyl group. |
| C2-C3 | ~3-5 | Affects the relative positions of the methyl groups. |
Molecular Dynamics Simulations for Understanding Solvation Effects and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a dynamic picture of how this compound interacts with solvent molecules and with other ions. nih.govpatsnap.comnih.govuniroma1.it These simulations model the movements of atoms and molecules over time, governed by a force field that describes the interatomic and intermolecular forces.
Solvation: In an aqueous solution, the 3-methylbutylammonium cation and the hemisulfate anion will be surrounded by water molecules. The positively charged ammonium group will form strong hydrogen bonds with the oxygen atoms of water molecules. acs.org The hydrophobic isobutyl chain will have a more structured arrangement of water molecules around it, a phenomenon known as hydrophobic hydration. The hemisulfate anion, with its multiple oxygen atoms and negative charge, will also be strongly solvated through hydrogen bonding with water molecules.
Intermolecular Interactions: MD simulations can also elucidate the interactions between the 3-methylbutylammonium cations and hemisulfate anions in solution. At higher concentrations, ion pairing can occur, where a cation and an anion are in close proximity. rsc.orgnih.gov The simulations can reveal the preferred orientations and distances for these ion pairs, as well as the role of water molecules in mediating these interactions. The hydrophobic interactions between the isobutyl chains of the cations can also lead to aggregation at higher concentrations.
Prediction of Spectroscopic Signatures for Mechanistic Interpretation
Computational chemistry can predict various spectroscopic properties, such as NMR chemical shifts and IR and Raman vibrational frequencies. These predictions are invaluable for interpreting experimental spectra and for understanding the structure and bonding of the molecule.
NMR Spectroscopy: The 1H and 13C NMR spectra of 3-methylbutan-1-amine have been experimentally determined. nih.govchemicalbook.com Computational methods can be used to predict the chemical shifts of the hemisulfate salt. The protonation of the amine group to form the ammonium group would lead to a significant downfield shift for the protons on the alpha-carbon and the nitrogen atom in the 1H NMR spectrum. docbrown.info Similarly, the alpha-carbon would show a downfield shift in the 13C NMR spectrum.
Vibrational Spectroscopy (IR and Raman): The infrared (IR) and Raman spectra of this compound would be dominated by the vibrational modes of the 3-methylbutylammonium cation and the hemisulfate anion.
N-H Stretching: The N-H stretching vibrations of the -NH3+ group are expected to appear in the region of 3100-3300 cm-1. libretexts.org
S-O Stretching: The hemisulfate anion will exhibit strong S-O stretching vibrations.
C-H Stretching: The C-H stretching vibrations of the isobutyl group will be observed around 2800-3000 cm-1. Computational calculations can predict the frequencies and intensities of these vibrational modes, aiding in the assignment of experimental spectra. acs.orgaps.orgnih.govdigitellinc.com
Table 3: Predicted Key Spectroscopic Features for this compound
| Spectroscopy | Feature | Predicted Position/Shift |
| 1H NMR | -CH2-NH3+ protons | Downfield shift compared to parent amine |
| -NH3+ protons | Broad signal, downfield shift | |
| 13C NMR | -CH2-NH3+ carbon | Downfield shift compared to parent amine |
| IR Spectroscopy | N-H stretching (-NH3+) | 3100-3300 cm-1 |
| S-O stretching (HSO4-) | ~1050 and ~1200 cm-1 |
Reaction Pathway Elucidation and Transition State Analysis for Key Transformations
Computational chemistry is a powerful tool for studying reaction mechanisms. For this compound, this includes its formation and potential subsequent reactions.
Other Transformations: While the 3-methylbutylammonium cation is relatively stable, it can potentially undergo reactions under certain conditions. For instance, Hofmann-like elimination reactions are known for protonated amines in biological systems. libretexts.org Computational studies could explore the feasibility of such reactions by identifying the transition states and calculating the associated energy barriers. These calculations would provide insights into the stability and potential degradation pathways of the compound. Transition state analysis is crucial for understanding the kinetics of a reaction, as the structure and energy of the transition state determine the reaction rate. nih.gov
Applications of 3 Methylbutan 1 Amine Hemisulfate in Organic Synthesis and Materials Science
Utilization as a Chiral or Achiral Auxiliary in Asymmetric Synthesis
The use of chiral auxiliaries is a well-established strategy in asymmetric synthesis, allowing for the control of stereochemical outcomes. researchgate.netchimia.ch These auxiliaries are chiral molecules that are temporarily incorporated into a substrate to direct the formation of a specific stereoisomer during a chemical reaction. researchgate.netnih.gov After the desired transformation, the auxiliary is removed and can often be recovered. chimia.ch
3-Methylbutan-1-amine is an achiral molecule and therefore cannot be used as a chiral auxiliary. While the broader class of primary amines includes many chiral examples that are widely used as chiral auxiliaries, no specific research has been identified that details the use of 3-Methylbutan-1-amine as an achiral auxiliary in asymmetric synthesis.
Prominent examples of chiral amines and their derivatives used as auxiliaries include phenylethylamine, pseudoephedrine, and tert-butanesulfinamide. chimia.ch For instance, tert-butanesulfinamide is a versatile chiral reagent used in the asymmetric synthesis of a wide variety of chiral amines, which are common motifs in pharmaceuticals and agrochemicals. sigmaaldrich.com
Role in the Synthesis of Complex Organic Molecules and Pharmaceutical Intermediates
3-Methylbutan-1-amine serves as a crucial building block in the synthesis of complex organic molecules, most notably in the pharmaceutical industry. patsnap.comguidechem.com Its structure can be incorporated into larger molecules to modulate their biological activity and physical properties.
The general synthetic approach to Repaglinide highlights the importance of this amine intermediate. The process involves several key transformations, including nucleophilic substitution, Grignard reaction, reduction, and resolution to obtain the desired enantiomerically pure amine. researchgate.netchimia.ch
Table 1: Key Intermediates in the Synthesis of Repaglinide
| Intermediate Name | Chemical Structure | Role in Synthesis |
| 2-(1-piperidinyl)benzonitrile | C₁₂H₁₄N₂ | Starting material for the formation of the substituted phenyl ring. |
| 3-Methyl-1-[2-(1-piperidinyl)phenyl]butanone | C₁₆H₂₃NO | Product of the Grignard reaction with an isobutyl group. |
| (1S)-3-methyl-1-(2-piperidin-1-ylphenyl)butan-1-amine | C₁₆H₂₆N₂ | The chiral amine intermediate that is condensed with a substituted benzoic acid derivative. researchgate.net |
| Repaglinide | C₂₇H₃₆N₂O₄ | The final active pharmaceutical ingredient. |
This table is for illustrative purposes and represents a simplified overview of the synthetic pathway.
Development of Novel Polymer Systems and Functional Materials Utilizing 3-Methylbutan-1-amine Derivatives
While the direct incorporation of 3-Methylbutan-1-amine into polymers is not widely reported, the functionalization of polymers with primary and tertiary amines is a significant area of materials science research. google.comresearchgate.net Amines can be introduced into polymer structures to impart specific properties, such as pH-responsiveness, thermal sensitivity, and the ability to be further modified. google.com
For instance, polymers containing tertiary amine moieties are known to exhibit thermoresponsive behavior, showing changes in solubility with temperature. google.com Primary amines on polymer chains can be used as reactive handles for post-polymerization modification, allowing for the attachment of various functional groups. researchgate.net
Application as a Building Block in Supramolecular Chemistry and Host-Guest Systems
Supramolecular chemistry involves the study of systems composed of multiple molecules held together by non-covalent interactions, such as hydrogen bonding, electrostatic interactions, and van der Waals forces. nih.gov Amines are common functional groups used in the design of molecules for supramolecular assembly due to their ability to act as hydrogen bond donors and acceptors. researchgate.net
There is no specific research in the available literature that describes the use of 3-Methylbutan-1-amine or its hemisulfate salt as a building block in supramolecular chemistry or host-guest systems. However, the fundamental properties of the amine group suggest its potential for such applications. It could, in principle, be incorporated into larger molecules designed to self-assemble into well-defined nanostructures or to act as guests in host molecules like cyclodextrins or cucurbiturils. researchgate.netnih.gov
Exploration in Catalysis and Ligand Design for Metal-Mediated Reactions
Amines are widely used as ligands in metal-mediated catalysis. They can coordinate to a metal center and influence its catalytic activity, selectivity, and stability. While there is a vast body of research on amine-containing ligands, there is no specific information available on the use of 3-Methylbutan-1-amine as a ligand in metal-mediated reactions.
The development of new ligands is a continuous effort in the field of catalysis. The suitability of an amine as a ligand depends on various factors, including its steric and electronic properties. The isobutyl group of 3-Methylbutan-1-amine would impart specific steric bulk that could be beneficial in certain catalytic transformations. However, without dedicated research, its potential in this area remains theoretical.
Environmental Fate and Biochemical Interactions of 3 Methylbutan 1 Amine Hemisulfate Excluding Human Clinical Data
Biodegradation Pathways and Mechanisms in Environmental Compartments
The breakdown of 3-methylbutan-1-amine in the environment is primarily driven by microbial activity. While specific studies on the hemisulfate salt are limited, the biodegradation of the parent amine, isoamylamine (B31083), provides a strong model for its environmental fate. Bacteria are the main agents responsible for the degradation of this compound in both soil and water. nih.gov
A likely principal pathway for the aerobic biodegradation of primary aliphatic amines such as isoamylamine involves an initial glutamylation step. In this process, the amine is enzymatically combined with glutamate. This is followed by oxidation, a mechanism observed in the degradation of similar short-chain amines like isopropylamine. This initial enzymatic reaction is crucial as it prepares the molecule for further breakdown.
Subsequent steps in the degradation cascade would likely involve the deamination of the molecule, releasing the nitrogen in the form of ammonia (B1221849). This ammonia can then be utilized by microorganisms or enter the broader nitrogen cycle. The remaining carbon skeleton would be further metabolized through common cellular pathways, ultimately leading to the production of carbon dioxide, water, and biomass.
The rate and extent of biodegradation can be influenced by several environmental factors, including temperature, pH, oxygen availability, and the presence of a microbial community adapted to utilizing such compounds.
Abiotic Transformation Processes (e.g., hydrolysis, photolysis) in Environmental Systems
In addition to biological breakdown, 3-methylbutan-1-amine hemisulfate can be transformed by non-biological processes in the environment, primarily hydrolysis and photolysis.
Hydrolysis: 3-Methylbutan-1-amine, as a primary aliphatic amine, is generally considered to be resistant to abiotic hydrolysis under typical environmental pH and temperature conditions. researchgate.netnih.gov The carbon-nitrogen bond in aliphatic amines is relatively stable and does not readily react with water. Therefore, hydrolysis is not expected to be a significant degradation pathway for this compound in aquatic environments.
Photolysis: The parent amine, isoamylamine, does not absorb light at wavelengths above 290 nm, which is the range of sunlight that reaches the Earth's surface. Consequently, direct photolysis, the breakdown of a molecule by direct absorption of light, is not an anticipated transformation pathway.
However, indirect photolysis can occur. This process involves other substances present in the environment, such as humic substances or nitrate (B79036) ions, which absorb sunlight and become excited. These excited molecules can then transfer energy to the isoamylamine molecule or generate highly reactive species like hydroxyl radicals, which can then react with and degrade the amine. The rate of indirect photolysis would be dependent on the concentration of these photosensitizing substances in the water. mdpi.com
Interactions with Non-Mammalian Biological Systems and Microorganisms
The ecotoxicological profile of 3-methylbutan-1-amine provides insights into its potential impact on non-mammalian organisms. Data for a close analogue substance (P-18-0276) suggests a low level of acute and chronic toxicity to aquatic organisms. regulations.gov
The following table summarizes the ecotoxicity data for an analogue of 3-methylbutan-1-amine:
| Test Organism | Test Type | Endpoint | Result (mg/L) |
| Fish | 96-hour | LC50 | > 6.39 |
| Aquatic Invertebrate (Daphnid) | 48-hour | EC50 | > 9.79 |
| Green Algae | 72-hour | EC50 | > 5.10 |
| Fish | Chronic | Chronic Value | > 0.89 |
| Aquatic Invertebrate (Daphnid) | Chronic | Chronic Value | 18.8 |
| Green Algae | Chronic | Chronic Value | > 5.10 |
LC50 (Lethal Concentration 50): The concentration of a substance that is lethal to 50% of the test organisms. EC50 (Effective Concentration 50): The concentration of a substance that causes a defined effect in 50% of the test organisms (e.g., immobilization in daphnids, growth inhibition in algae). Data is for the analogue substance P-18-0276. regulations.gov
These findings indicate that high concentrations of the compound would be required to cause acute harm to fish, daphnids, or algae. The chronic toxicity to daphnids is observed at 18.8 mg/L, suggesting that long-term exposure to lower concentrations could have an impact on the reproductive success and survival of these invertebrates, which are a crucial part of aquatic food webs. regulations.govvliz.be
Regarding microorganisms, while some bacteria can utilize isoamylamine as a nutrient source, high concentrations can be inhibitory or toxic to others. The specific effects depend on the microbial species and the environmental conditions.
Role in Biogeochemical Cycles and Natural Product Degradation (if applicable)
3-Methylbutan-1-amine is a naturally occurring compound, found as a metabolite in various plants and produced by certain bacteria. chemdad.comnih.govnih.gov It has been identified in a range of fruits and other plant-based materials. chemdad.com Its natural occurrence implies that pathways for its synthesis and degradation are established in the biosphere.
As a nitrogen-containing organic compound, the biodegradation of 3-methylbutan-1-amine plays a role in the nitrogen cycle. The microbial decomposition of this amine releases ammonia, a key form of inorganic nitrogen. This ammonia can then be taken up by plants and other microorganisms or undergo nitrification to form nitrates, making the nitrogen available to a wider range of organisms.
Furthermore, isoamylamine is recognized as a degradation product of proteins, indicating its involvement in the natural decomposition of organic matter. chemdad.com This highlights its role in the broader biogeochemical processes of carbon and nitrogen turnover in terrestrial and aquatic ecosystems.
Future Research Directions and Emerging Trends in 3 Methylbutan 1 Amine Hemisulfate Research
Integration with Flow Chemistry and Automated Synthesis Platforms for Enhanced Efficiency
The integration of 3-methylbutan-1-amine hemisulfate and other primary amines into flow chemistry and automated synthesis platforms is a key trend for boosting chemical production efficiency. Flow chemistry, which involves the continuous movement of reagents through reactors, offers significant advantages over traditional batch methods. These benefits include superior control over reaction parameters like temperature and mixing, leading to improved yields and selectivity. The high surface-area-to-volume ratio in flow reactors enhances heat and mass transfer, which is particularly beneficial for managing exothermic reactions and handling volatile substances like 3-methylbutan-1-amine.
Automated synthesis platforms, often combined with flow chemistry, use robotics and software to perform chemical reactions with minimal human intervention. These systems can accelerate the discovery and optimization of new synthetic methods by enabling high-throughput screening of various reaction conditions. For reactions involving primary amines like 3-methylbutan-1-amine, automated platforms can perform a range of transformations, including reductive aminations, amide formations, and Boc-protections/deprotections using pre-packaged reagent cartridges. This approach simplifies the process, enhances reproducibility, and allows for the rapid generation of compound libraries for applications in medicinal chemistry and materials science. The combination of computer-aided synthesis planning with automated flow systems further streamlines the development of multi-step syntheses.
Table 1: Advantages of Flow Chemistry and Automation in Amine Synthesis
| Feature | Advantage | Scientific Rationale |
| Enhanced Safety | Reduced risk when handling hazardous materials and managing exothermic reactions. | Small reaction volumes in continuous flow minimize potential hazards. |
| Improved Control | Precise manipulation of temperature, pressure, and residence time. | Superior heat and mass transfer in microreactors leads to higher selectivity and yields. |
| High-Throughput | Rapid screening and optimization of reaction conditions. | Automated platforms can run numerous experiments in parallel, accelerating research. |
| Scalability | Simplified transition from laboratory-scale to industrial production. | Scaling up is achieved by running the system for longer durations or in parallel. |
| Reproducibility | Consistent results due to standardized, automated processes. | Automation minimizes human error and ensures uniform reaction conditions. |
| Efficiency | Reduced waste and faster synthesis times. | Telescoped reaction sequences in flow systems eliminate the need for intermediate purification steps. |
| ### 8.2. Exploration of Novel Derivatives with Tunable Reactivity and Selectivity |
The exploration of novel derivatives of 3-methylbutan-1-amine is a burgeoning area of research focused on creating molecules with tailored reactivity and selectivity for specific synthetic applications. The primary amine group of 3-methylbutan-1-amine is a versatile starting point for chemical modification, allowing for the introduction of various functional groups that can fine-tune its steric and electronic properties.
A significant focus of this research is the development of chiral derivatives for use in asymmetric synthesis. Chiral amines are crucial as catalysts and resolving agents, and by introducing stereocenters into the structure of 3-methylbutan-1-amine derivatives, scientists can create catalysts that facilitate enantioselective reactions. These reactions are vital in the pharmaceutical industry, where the chirality of a molecule can determine its therapeutic effect.
Another avenue of research involves modifying the alkyl backbone of 3-methylbutan-1-amine. By altering the structure of the isobutyl group, researchers can influence the amine's basicity, nucleophilicity, and steric bulk. These modifications allow for precise control over reaction outcomes, such as favoring the formation of a particular regioisomer or stereoisomer.
The creation of different salt forms of 3-methylbutan-1-amine, beyond the hemisulfate, is also being investigated. The choice of the counter-ion can significantly impact the amine's physical properties, such as solubility and stability, which can be advantageous in different reaction systems and for purification processes.
Table 2: Strategies for Developing Novel 3-Methylbutan-1-amine Derivatives
| Modification Strategy | Target Property | Potential Application |
| Introduction of Chiral Centers | Enantioselectivity | Asymmetric catalysis, resolution of racemic mixtures. |
| Modification of the Alkyl Chain | Basicity, nucleophilicity, sterics | Regio- and stereoselective synthesis. |
| Formation of Different Salts | Solubility, stability, handling | Optimization of reaction conditions and purification. |
| Attachment to Solid Supports | Heterogenization, recyclability | Simplified catalyst separation and reuse. |
| ### 8.3. Development of Sustainable and Circular Economy Approaches for Production and Application |
In line with the growing emphasis on green chemistry and the circular economy, research is underway to develop more sustainable methods for producing and using this compound. These efforts aim to reduce environmental impact by minimizing waste, lowering energy consumption, and utilizing renewable resources.
One promising area is the biocatalytic production of 3-methylbutan-1-amine. This involves using enzymes or whole-cell systems to synthesize the amine from renewable feedstocks. For instance, cyanobacteria have been engineered to produce 3-methyl-1-butanol, a direct precursor to 3-methylbutan-1-amine, from CO2, water, and solar energy. Such photosynthetic processes offer a significant step towards a carbon-neutral chemical industry. The use of biocatalysis aligns with the principles of green chemistry by operating under mild conditions and often with high selectivity, which reduces the need for energy-intensive purification steps.
The use of 3-methylbutan-1-amine as a catalyst also contributes to sustainability. Catalysts, by their nature, are used in small quantities to facilitate a large number of transformations, which inherently reduces material consumption and waste generation compared to stoichiometric reagents.
Table 3: Sustainable Approaches in the Lifecycle of 3-Methylbutan-1-amine
| Lifecycle Stage | Sustainable Approach | Description |
| Production | Biocatalysis from renewable feedstocks | Use of engineered microorganisms or enzymes to synthesize the amine's precursor from resources like CO2 and biomass, reducing reliance on fossil fuels. |
| Application | Use as a catalyst | Small amounts of the amine can facilitate numerous reactions, minimizing waste and improving atom economy. |
| End-of-Life | Recovery and recycling systems | Implementation of processes, such as thermal regeneration, to recover the amine from waste streams for reuse, closing the production loop. |
| ### 8.4. Application in Advanced Separation Technologies and Purification Methodologies |
The distinct physicochemical characteristics of 3-methylbutan-1-amine and its hemisulfate salt make them valuable in advanced separation and purification technologies. The basic nature of the amine and its capacity for ionic interactions are being leveraged in various separation techniques.
A notable application is in liquid-liquid extraction for the separation of metal ions. In this process, the amine can function as an extractant, selectively binding to specific metal ions and facilitating their transfer from an aqueous phase to an organic phase. The use of the hemisulfate salt is particularly advantageous, as the pH of the aqueous solution can be manipulated to control the protonation state of the amine, thereby fine-tuning its extraction efficiency for different metals.
In the field of chromatography, derivatives of 3-methylbutan-1-amine can be chemically bonded to solid supports to create novel stationary phases for techniques like affinity chromatography or ion-exchange chromatography. These customized materials can be employed for the highly selective separation and purification of biomolecules, including proteins and nucleic acids, as well as for the resolution of chiral compounds.
Furthermore, the volatility of 3-methylbutan-1-amine allows for its potential use as a volatile buffer in analytical methods such as capillary electrophoresis and mass spectrometry. Volatile buffers are crucial in these techniques because they help control the pH and the charge state of the analytes during separation and can be easily removed by evaporation before the final detection step, preventing interference with the analysis.
Table 4: Applications of 3-Methylbutan-1-amine in Separation Technologies
| Separation Technique | Role of 3-Methylbutan-1-amine/Derivative | Principle of Separation |
| Liquid-Liquid Extraction | Extractant | Selective partitioning of metal ions between immiscible liquid phases based on chelation or ion-pair formation. |
| Chromatography | Functionalized Stationary Phase | Differential interaction of analytes with the immobilized amine derivative, enabling separation based on affinity or ion exchange. |
| Capillary Electrophoresis | Volatile Buffer Component | Control of pH and electrophoretic mobility, with easy removal before detection to enhance sensitivity. |
| ### 8.5. Data Science and Machine Learning Approaches for Reaction Prediction and Optimization |
Data science and machine learning (ML) are rapidly emerging as powerful tools to accelerate the discovery and optimization of chemical reactions involving compounds like this compound. By analyzing vast datasets of chemical information, ML models can uncover complex relationships between reactants, reagents, conditions, and reaction outcomes, enabling chemists to predict results and streamline the experimental process.
For reactions involving primary amines, ML models can be trained on datasets that include a wide range of variables such as solvent type, temperature, catalyst identity, and the specific structures of the amine and other reactants. These models can then predict key performance indicators like reaction yield, selectivity, and rate for new, untested combinations. This predictive power significantly reduces the number of physical experiments needed, saving considerable time and resources. For instance, ML has been used to create predictive models for the oxidative degradation rates of various amines, which is crucial for applications like carbon capture. These models correlate the chemical structure of an amine, including features like alkyl chain length and the presence of functional groups, with its stability.
A significant application of these technologies is in reaction condition optimization. Instead of the traditional one-variable-at-a-time approach, ML algorithms can explore a high-dimensional space of reaction parameters simultaneously. When integrated with automated synthesis platforms, this creates a closed-loop system where the ML model suggests experiments, a robot performs them, and the results are fed back to the model for continuous learning and improvement. This autonomous approach can rapidly identify optimal conditions with minimal human intervention.
Furthermore, data science provides tools to better evaluate and compare different synthetic routes. Metrics like Process Mass Intensity (PMI) can be calculated and predicted, helping chemists to select not only the highest-yielding reactions but also the most sustainable and "green" processes. As the volume of chemical data continues to grow, the application of data science and ML is expected to become an indispensable part of chemical research and development.
Table 5: Machine Learning in the Context of 3-Methylbutan-1-amine Reactions
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
